molecular formula C12H8N4 B12924654 3-Phenylpyrido[3,4-e][1,2,4]triazine CAS No. 40848-48-4

3-Phenylpyrido[3,4-e][1,2,4]triazine

Cat. No.: B12924654
CAS No.: 40848-48-4
M. Wt: 208.22 g/mol
InChI Key: SNAMXDPWMHPIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that contains a pyridine ring fused with a triazine ring and a phenyl group attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpyrido[3,4-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzoyl chloride to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale-up. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Phenylpyrido[3,4-e][1,2,4]triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenylpyrido[3,4-e][1,2,4]triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylpyrido[3,4-e][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylpyrido[3,4-e][1,2,4]triazine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities and material properties .

Properties

CAS No.

40848-48-4

Molecular Formula

C12H8N4

Molecular Weight

208.22 g/mol

IUPAC Name

3-phenylpyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C12H8N4/c1-2-4-9(5-3-1)12-14-11-8-13-7-6-10(11)15-16-12/h1-8H

InChI Key

SNAMXDPWMHPIQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CN=C3)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.